molecular formula C21H28N2O B12768779 Piperazine, 1-methyl-4-(3-(p-(phenoxymethyl)phenyl)propyl)- CAS No. 102453-46-3

Piperazine, 1-methyl-4-(3-(p-(phenoxymethyl)phenyl)propyl)-

Cat. No.: B12768779
CAS No.: 102453-46-3
M. Wt: 324.5 g/mol
InChI Key: YLDGHTMHNDCRGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-methyl-4-(3-(p-(phenoxymethyl)phenyl)propyl)- typically involves the reaction of piperazine derivatives with phenoxymethyl phenylpropyl intermediates. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-methyl-4-(3-(p-(phenoxymethyl)phenyl)propyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted piperazine derivatives .

Scientific Research Applications

Piperazine, 1-methyl-4-(3-(p-(phenoxymethyl)phenyl)propyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperazine, 1-methyl-4-(3-(p-(phenoxymethyl)phenyl)propyl)- involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-phenyl-
  • Piperazine, 1-methyl-4-(3-(p-(phenoxymethyl)phenyl)propyl)-

Uniqueness

Piperazine, 1-methyl-4-(3-(p-(phenoxymethyl)phenyl)propyl)- is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of aromatic rings, tertiary amines, and ether functionalities sets it apart from other similar compounds .

Properties

CAS No.

102453-46-3

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

1-methyl-4-[3-[4-(phenoxymethyl)phenyl]propyl]piperazine

InChI

InChI=1S/C21H28N2O/c1-22-14-16-23(17-15-22)13-5-6-19-9-11-20(12-10-19)18-24-21-7-3-2-4-8-21/h2-4,7-12H,5-6,13-18H2,1H3

InChI Key

YLDGHTMHNDCRGY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCC2=CC=C(C=C2)COC3=CC=CC=C3

Origin of Product

United States

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